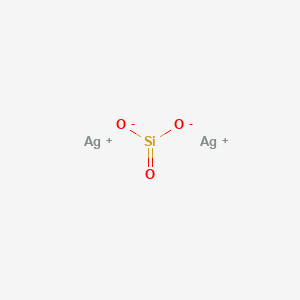

Silicic acid, silver salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silicic acid, silver salt is a useful research compound. Its molecular formula is Ag2O3Si and its molecular weight is 291.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Dissolution and Ion Release

The dissolution of silicic acid, silver salt in aqueous environments releases Ag⁺ ions, which drive its reactivity. The silicic acid matrix modulates this process:

-

Controlled Ag⁺ Release : In silica-coated silver nanoparticles (Ag@SiO₂), the porous SiO₂ shell slows Ag⁺ dissolution. For example, in alkaline cyanide solutions (pH ~10), Ag⁺ reacts with CN⁻ to form soluble [Ag(CN)₂]⁻ complexes. The dissolution rate depends on SiO₂ shell thickness, with thinner shells (2–5 nm) allowing faster ion release .

-

Kinetics : Diffusion coefficients for CN⁻ through non-heat-treated silica shells are estimated at 10⁻¹² cm²/s , indicating significant barrier effects .

Table 1: Dissolution Rates of Ag@SiO₂ in 0.1 M KCN

| Shell Thickness (nm) | Time for Complete Dissolution (min) |

|---|---|

| 2 | 15 |

| 5 | 45 |

| 10 | >120 |

Reaction with Sulfide Ions

Exposure to sulfide ions (S²⁻) leads to the formation of silver sulfide (Ag₂S) within the silica matrix:

\ce2Ag@SiO2+S2−−>Ag2S@SiO2+2SiO32−

-

Mechanism : Sulfide ions diffuse through the silica shell, reacting with Ag⁺ to form Ag₂S. The reaction preserves the SiO₂ structure, resulting in Ag₂S@SiO₂ composites .

-

Applications : This reaction is utilized in antimicrobial materials, where Ag₂S formation reduces Ag⁺ bioavailability but retains residual activity .

Alloy Formation with Gold Chloride

This compound reacts with AuCl₄⁻ to form bimetallic Ag-Au@SiO₂ alloys:

\ceAg@SiO2+AuCl4−−>Ag−Au@SiO2+Cl−

-

Kinetics : The reaction rate is governed by AuCl₄⁻ diffusion through the silica shell. Alloy composition depends on reaction time and AuCl₄⁻ concentration .

-

Structural Impact : The silica matrix prevents aggregation of alloy particles, maintaining colloidal stability .

Silica Matrix Polymerization and Stability

The silicic acid component undergoes pH-dependent polymerization, influencing the composite’s reactivity:

-

Acidic Conditions (pH < 2) : Silica precipitates via a two-step process:

-

Neutral/Alkaline Conditions : Silica remains colloidal, with slower polymerization rates .

Table 2: Effect of Ionic Strength on Silica Precipitation

| Salt (1 M) | Relative Flocculation Rate |

|---|---|

| AlCl₃ | 10.0 |

| CaCl₂ | 7.5 |

| NaCl | 3.2 |

| No salt | 1.0 |

Antimicrobial Activity

The gradual release of Ag⁺ from the silica matrix provides sustained antimicrobial effects:

-

MIC/MBC Values : Against E. coli and S. aureus, the silver-silica nanocomposite exhibits MICs of 62.5–500 μg/mL (12.5–100 μg Ag/mL), with MBCs up to 1,000 μg/mL .

-

Comparison to Other Silver Compounds :

Stability in Hydrothermal Environments

In high-temperature aqueous systems (e.g., oil wells), this compound degrades via:

-

Silica Dissolution :

\ceSiO2+2H2O−>H4SiO4 -

Ag⁺ Redistribution : Released Ag⁺ interacts with chloride or sulfide ions present in brines .

Key Findings

-

The silica matrix in Ag₂O₃Si acts as a diffusion barrier , moderating Ag⁺ release and reaction kinetics .

-

Ionic strength and pH critically influence silica polymerization, which in turn affects composite stability .

-

Applications span antimicrobial materials, catalysis, and colloidal engineering, leveraging controlled reactivity .

Eigenschaften

CAS-Nummer |

42613-24-1 |

|---|---|

Molekularformel |

Ag2O3Si |

Molekulargewicht |

291.82 g/mol |

IUPAC-Name |

disilver;dioxido(oxo)silane |

InChI |

InChI=1S/2Ag.O3Si/c;;1-4(2)3/q2*+1;-2 |

InChI-Schlüssel |

HEFZBOGDEATAFN-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[Ag+].[Ag+] |

Kanonische SMILES |

[O-][Si](=O)[O-].[Ag+].[Ag+] |

Key on ui other cas no. |

42613-24-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.